7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-1-azaspiro[44]nonane-9-methanol, (5R,9R)-rel-, is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-, typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a diol and an amine, followed by cyclization using a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the nitrogen atom .
Scientific Research Applications
7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway .
Comparison with Similar Compounds
Similar Compounds
7-Oxa-1-azaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with a similar core structure but different functional groups.
7-Oxa-1-azaspiro[4.4]nonane hydrochloride: A hydrochloride salt form of a related compound with different physicochemical properties.
Uniqueness
7-Oxa-1-azaspiro[4Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[(5R)-7-oxa-1-azaspiro[4.4]nonan-9-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c10-4-7-5-11-6-8(7)2-1-3-9-8/h7,9-10H,1-6H2/t7?,8-/m0/s1 |
InChI Key |
WXTDFTKBTJQZJV-MQWKRIRWSA-N |
Isomeric SMILES |
C1C[C@@]2(COCC2CO)NC1 |
Canonical SMILES |
C1CC2(COCC2CO)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.